molecular formula C26H33NO2 B193406 13-cis-Fenretinide CAS No. 75686-07-6

13-cis-Fenretinide

Cat. No. B193406
CAS RN: 75686-07-6
M. Wt: 391.5 g/mol
InChI Key: AKJHMTWEGVYYSE-DRYRGIGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A new formulation of fenretinide complexed with 2-hydroxypropyl-beta-cyclodextrin (nanofenretinide) has been developed, characterized by an increased bioavailability and therapeutic efficacy . This new formulation was active in cell lines derived from multiple solid tumors .


Molecular Structure Analysis

The molecular formula of 13-cis-Fenretinide is C26H33NO2 . The molecular weight is 391.546 Da . The structure of 13-cis-Fenretinide is characterized by a polyene chain observed to be S-shaped .


Chemical Reactions Analysis

The polyene chain of 13-cis retinal is observed to be S-shaped. The side chain of Lys216, which is covalently bound to retinal via the Schiff-base linkage, interacts with residues, Asp85 and Thr89 .


Physical And Chemical Properties Analysis

The molecular weight of 13-cis-Fenretinide is 391.546 Da . It has a density of 1.1±0.1 g/cm3 . The boiling point is 597.6±42.0 °C at 760 mmHg .

Scientific Research Applications

  • Cancer Treatment and Vitamin A Metabolism

    Fenretinide, along with other vitamin A derivatives, is used in cancer treatment and has been found to affect vitamin A metabolism. It can inhibit enzymes involved in this process, which may contribute to its therapeutic effects and side effects, such as night blindness and decreased plasma retinol levels (Dew, Wardlaw, & Ong, 1993).

  • Therapy for High-Risk Neuroblastoma

    Fenretinide has shown effectiveness in inducing apoptosis in neuroblastoma cell lines resistant to other retinoids, suggesting its potential use in treating high-risk neuroblastoma. It works by increasing tumor cell ceramide levels and has been well tolerated in pediatric trials (Reynolds, Matthay, Villablanca, & Maurer, 2003).

  • Interaction with Other Retinoids

    Pre-treatment with retinoic acid can decrease the apoptotic response to fenretinide in neuroblastoma cell lines. This interaction is mediated by the up-regulation of Bcl-2 and inhibition of pro-apoptotic fenretinide signalling pathways (Armstrong et al., 2011).

  • Synergistic Induction of Apoptosis with Chemotherapeutic Drugs

    Fenretinide, in combination with chemotherapeutic drugs like cisplatin, etoposide, and carboplatin, can synergistically increase apoptosis in neuroblastoma cells, suggesting its potential as a part of combination therapy (Lovat et al., 2000).

  • Molecular Pathways in Cancer Prevention and Treatment

    Fenretinide's actions are mainly through the binding to nuclear retinoic acid receptors, which are often compromised in neoplastic transformation. It holds promise in breast cancer prevention and is being investigated in trials for non–small cell lung cancer (Connolly, Nguyen, & Sukumar, 2013).

  • Induction of GADD153 and Bak in Apoptosis

    Fenretinide induces apoptosis through pathways involving oxidative stress, independent of retinoic acid receptors. The stress-induced transcription factor GADD153 and the Bcl2-related protein Bak are upregulated in response to fenretinide (Lovat et al., 2003).

  • Efficacy Against Ovarian Carcinoma

    Fenretinide has shown efficacy against human ovarian carcinoma in xenograft models, especially when used in combination with cisplatin (Formelli & Cleris, 1993).

  • Potential in Cancer Chemoprevention

    Fenretinide has been evaluated as a chemopreventive agent for various cancers. It has shown unanticipated preventative activity, like ovarian cancer control, in clinical trials (Kelloff et al., 1999).

  • Pharmacokinetics in Cancer Treatment

    The pharmacokinetics of fenretinide, along with other retinoids, have been studied in the context of treating malignant glioma. It shows a long elimination half-life, which might be beneficial for therapeutic regimens (Le Doze et al., 2000).

  • Fenretinide's Role in Childhood Cancer Treatment

    Fenretinide induces tumor cell cytotoxicity rather than differentiation and acts independently from RA receptors. It has been well tolerated in initial phase I trials and is being developed for clinical trials in combination with ceramide modulators (Reynolds & Lemons, 2001).

  • Fenretinide's Anti-cancer Activity and Obesity Prevention

    Fenretinide affects multiple signaling pathways and has been found to prevent high-fat diet-induced obesity and insulin resistance in preclinical studies. Its mechanism of action includes manipulation of retinoid homeostasis, reactive oxygen species generation, and inhibition of ceramide synthesis (Mody & Mcilroy, 2014).

  • Skeletal Effects in Neuroblastoma Treatment

    Long-term administration of fenretinide in neuroblastoma patients has been linked to premature long bone physeal closure, suggesting potential skeletal effects of the drug (Steineck, MacKenzie, & Twist, 2016).

properties

IUPAC Name

(2Z,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJHMTWEGVYYSE-DRYRGIGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-cis-Fenretinide

CAS RN

75686-07-6
Record name Fenretinide, (13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075686076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenretinide, (13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC9HY55FGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-cis-Fenretinide
Reactant of Route 2
Reactant of Route 2
13-cis-Fenretinide
Reactant of Route 3
13-cis-Fenretinide
Reactant of Route 4
13-cis-Fenretinide
Reactant of Route 5
Reactant of Route 5
13-cis-Fenretinide
Reactant of Route 6
Reactant of Route 6
13-cis-Fenretinide

Citations

For This Compound
7
Citations
RE Tennant - 2014 - etheses.whiterose.ac.uk
Fenretinide is a potent chemotherapeutic and chemopreventive against a range of cancer tumour cell lines, namely Ewing’s Sarcoma Family of Tumours (ESFT) which is an aggressive …
Number of citations: 3 etheses.whiterose.ac.uk
MM Song, MR Makena, A Hindle, B Koneru… - Anti-Cancer …, 2019 - ingentaconnect.com
… We defined the activity of 4-HPR metabolites in N-(4-methoxyphenyl)retinamide (MPR), 4-oxo-N-(4-hydroxyphenyl)retinamide (oxoHPR), and the 4-HPR isomer 13-cis-fenretinide (cis-…
Number of citations: 11 www.ingentaconnect.com
WR Sisco, TJ DiFeo - Journal of Chromatography A, 1985 - Elsevier
… O cm/mm and injecting 20 ~1 of the spiked standard solution, The resolution obtained between the fenretinide and 13-cis-fenretinide should be at least 1.4 by using the standard …
Number of citations: 4 www.sciencedirect.com
WR Sisco, PA Schrader, AM McLaughlin… - … of Chromatography A, 1986 - Elsevier
… impurities retinoic acid, p-aminophenol and 13-cis-fenretinide also showed linear responses over the range of interest. The use of 254 nm as a detection wavelength extends the linear …
Number of citations: 9 www.sciencedirect.com
MC Liu, CT Lin, MD Shau, ZS Chen… - Journal of Food and …, 1996 - jfda-online.com
Exposure of the skin to sunshine for long periods of time is known to induce different degrees of erythema or skin cancer in the unprotected skin. Within recent years ultraviolet-…
Number of citations: 29 www.jfda-online.com
BH Chen - Journal of Food and Drug Analysis, 1997 - jfda-online.com
Polycyclic aromatic hydrocarbons (PAHs), formed through incomplete combustion or pyrolysis of wood or gasoline, represents an important class of toxicological compounds because of …
Number of citations: 35 www.jfda-online.com
C Ho, GL Chen - Journal of Food and Drug Analysis, 1996 - jfda-online.com
A review of applications of stability-indicating high-performance liquid chromatographic (HPLC) assay methods for drugs in various pharmaceutical dosage forms is presented. A survey …
Number of citations: 13 www.jfda-online.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.